2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
Description
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic organic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl chain, and a butanamide moiety.
Properties
IUPAC Name |
2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDGNBNIOUCZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Amidation: The final step involves the coupling of the sulfonylated piperazine with 2-ethylbutanamide. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group of the amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. The piperazine ring is known to mimic the structure of neurotransmitters, allowing the compound to bind to serotonin and dopamine receptors. This binding can modulate the activity of these receptors, influencing mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These analogs share key features, including sulfonamide linkages and heterocyclic cores, but differ in substituents and synthetic yields (Table 1) .
Structural Differences and Implications
- Core Heterocycle : The target compound features a piperazine ring , which is more polar and basic compared to the tetramethylpiperidine moiety in 2e and 2f. Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity, which may influence receptor binding kinetics.
- Aromatic Substituents : The 2-fluorophenyl group in the target compound contrasts with the tert-butylphenyl (2e) and biphenyl (2f) groups. Fluorine’s electronegativity and small atomic radius can improve metabolic stability and membrane permeability compared to bulky tert-butyl or extended biphenyl systems.
Data Table: Comparative Analysis of Key Features
| Parameter | Target Compound | Compound 2e | Compound 2f |
|---|---|---|---|
| Core Structure | Piperazine | Tetramethylpiperidine | Tetramethylpiperidine |
| Aromatic Substituent | 2-Fluorophenyl | 4-(tert-Butyl)phenyl | [1,1'-Biphenyl]-4-yl |
| Synthesis Yield | Not reported | 75% | 66% |
| Key Analytical Methods | (Hypothetical: NMR, HRMS) | 1H NMR, 13C NMR, HRMS, IR | 1H NMR, 13C NMR, HRMS, IR |
| Molecular Weight (g/mol) | ~438.5 (calculated) | 606.8 | 606.7 |
Research Implications and Limitations
The structural variations between the target compound and analogs like 2e/2f highlight the importance of substituent choice in drug design. For instance:
- The 2-fluorophenyl group may confer improved pharmacokinetic properties over bulky tert-butyl or extended biphenyl groups due to reduced steric hindrance and enhanced electronic effects.
- The piperazine core could offer advantages in solubility and target engagement compared to tetramethylpiperidine. However, the absence of direct biological data for the target compound limits conclusive comparisons. Further studies should prioritize synthesizing the compound using GP1-like protocols and evaluating its binding affinity, solubility, and metabolic stability relative to 2e/2f .
Biological Activity
The compound 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
- Molecular Formula : C₁₈H₂₃FN₄O₂S
- Molecular Weight : 368.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body:
- Receptor Binding : The piperazine ring and fluorophenyl group suggest potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Enzyme Inhibition : Preliminary studies indicate that the sulfonamide moiety may inhibit certain enzymes, which could lead to altered metabolic pathways.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Exhibits potential in modulating serotonin and dopamine pathways. |
| Antitumor Activity | Preliminary studies show cytotoxic effects on cancer cell lines. |
| Antimicrobial Properties | Demonstrated activity against specific bacterial strains in vitro. |
Antidepressant Activity
A study conducted by researchers at a leading pharmacology institute explored the antidepressant potential of related piperazine derivatives. The findings suggested that compounds with similar structures could enhance serotonin levels in synaptic clefts, leading to improved mood regulation (Pendergrass et al., 2020) .
Antitumor Efficacy
In vitro assays have shown that 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways (BenchChem, 2024).
Antimicrobial Studies
Research published in Marine Natural Products highlighted the antimicrobial properties of structurally similar compounds. The study indicated that modifications to the piperazine ring could enhance antimicrobial efficacy against Gram-positive bacteria (Guaragna et al., 2020) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
